2-(2-(Methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound with the molecular formula C16H22BF3O4 and a molecular weight of 346.15 g/mol . This compound is characterized by its unique structure, which includes a dioxaborolane ring and a trifluoromethyl group, making it a valuable reagent in organic synthesis and various scientific research applications .
Preparation Methods
The synthesis of 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert it into different boron-containing compounds with varying oxidation states.
Substitution: It can participate in substitution reactions, where functional groups on the phenyl ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- involves its ability to form stable complexes with various molecules. The boron atom in the dioxaborolane ring can interact with nucleophiles, electrophiles, and other reactive species, facilitating a range of chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar compounds to 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- include other boronic esters and boron-containing compounds, such as:
Phenylboronic acid: A simpler boronic acid used in various organic reactions.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another dioxaborolane derivative with similar applications.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A compound with a similar boron-containing structure. The uniqueness of 1,3,2-Dioxaborolane, 2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl- lies in its trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other boronic esters.
Properties
Molecular Formula |
C16H22BF3O4 |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[2-(methoxymethoxy)-6-methyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O4/c1-10-7-11(16(18,19)20)8-12(22-9-21-6)13(10)17-23-14(2,3)15(4,5)24-17/h7-8H,9H2,1-6H3 |
InChI Key |
OGKURFAUOBJCJL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)C(F)(F)F)OCOC |
Origin of Product |
United States |
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